Cas no 1200-22-2 (Lipoic acid)

Lipoic acid 化学的及び物理的性質
名前と識別子
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- (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid
- R-(+)-ALPHA-LIPOIC ACID
- R-ALPHA-LIPOIC ACID
- (R)-LIPOIC ACID
- (R)-(+)-Thioctic Acid
- (3R)-1,2-Dithiolane-3-pentanoic Acid
- (R)-(+)-a-Lipoic Acid
- Byodinoral 300
- Lipoec
- Thiogamma
- Tiobe
- 1,2-Dithiolane-3-pentanoic acid, (3R)-
- LIPOIC ACID (D-LIPOIC ACID)
- R-A-LIPOIC ACID (D-LIPOIC ACID)
- 1,2-Dithiolane-3-pentanoic acid, (3R)- (9CI)
- 1,2-Dithiolane-3-pentanoic acid, (R)-
- Tiobec
- R (+) Alpha lipoic Acid ( D-Form)
- (R)-1,2-Dithiolane-3-valeric Acid
- (R)-(+)-α-Lipoic acid
- (R)-(+)-1,2-Dithiolane-3-pentanoic acid
- (R)-alpha-Lipoic Acid
- (+)-A-LIPOIC ACID
- R(+)Alpha Lipoic Acid
- (+)-Thioctic acid
- 1,2-dithiolane-3-pentanoic acid
- 1,2-Dithiolane-3R-pentanoic acid
- 1,2-dithiolane-3-valeric acid
- alpha-Lipoic acid
- Heparlipon
- R-(+)-Thioctic acid
- R-Lipoate
- R-Lipoic acid
- thioctic acid
- (R)-Thioctic Acid
- lipoic acid
- (+)-alpha-Lipoic acid
- Thioctic acid d-form
- Tioctic Acid
- D-Thioctic acid
- (R)-(+)-lipoic acid
- (R)-1,2-Dithiolane-3-pentanoic acid
- (R)-6,8-thioctic acid
- lipoate
- 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid
- (R)-(+)-Lipoate
- 1,2-Dithiolane-3R-
- C8H14O2S2
- Z1269228108
- MFCD01631142
- J-004243
- NCGC00094396-01
- CHEMBL134342
- AC-8133
- R-(+)-Lipoic acid
- L0207
- (?)-alpha-Lipoic Acid
- Tiobec Retard
- LMFA01130001
- AS-11009
- Q27887203
- UNII-VLL71EBS9Z
- D-THIOCTIC ACID [WHO-DD]
- NCGC00261814-01
- CS-0694941
- EU-0101129
- THIOCTIC ACID D-FORM [MI]
- Thioctanoic acid
- Tox21_501129
- DTXSID20152651
- (R)-6,8-DITHIOOCTANOIC ACID
- 5-[(3R)-3-dithiolanyl]pentanoic acid
- HY-18733R
- EN300-7352963
- (+)-1,2-Dithiolane-3-valeric Acid
- .ALPHA.-LIPOIC ACID, D-
- NS00068623
- ( inverted question mark)-alpha-Lipoic Acid
- (R)-(+)-?-Lipoic Acid
- HMS3263B19
- 5-[(3R)-dithiolan-3-yl]pentanoic acid
- SR-01000076163
- R-alpha Lipoic acid
- alpha-(+)-Lipoic acid
- AC-11124
- (r)-(+)-alpha-lipoic acid
- ARLIPOIC ACID
- A804416
- NCGC00094396-02
- A-Lipoic acid
- 1200-22-2
- (R)-(+)--Lipoic acid;R-(+)-Thioctic acid
- GTPL4822
- VLL71EBS9Z
- DB00166
- s3998
- AGBQKNBQESQNJD-SSDOTTSWSA-N
- BDBM50106731
- Thioctic acid, d form
- Thioderm
- T 5625
- (+/-)-alpha-Lipoic acid
- NCGC00094396-05
- SR-01000076163-1
- (y)-alpha-Lipoic Acid
- NCGC00094396-03
- ( inverted question mark)-1,2-Dithiolane-3-pentanoic acid
- (R)-(+)-1,2-Dithiolane-3-pentanoic acid, 97%
- Q-201824
- LP01129
- (R)-5-(1,2-Dithiolan-3-yl)pentanoicacid
- SDCCGSBI-0051097.P002
- Lipoic acid (Standard)
- HY-18733
- (+)- alpha -Lipoic acid
- AKOS015892879
- Lopac0_001129
- (+)-
- (R)-(+)-alpha-Lipoic acid, analytical standard
- Berlition
- CS-5076
- CHEBI:30314
- SCHEMBL7924
- CCG-205204
- ARLIPOIC ACID [INN]
- R-LA
- NCGC00094396-06
- NCGC00094396-04
- (R)-(+)-alpha-Lipoic acid, >=98.0% (HPLC)
- α-Lipoic acid
- 6,8-thioctate
- RLA
- 5-[1,2]Dithiolan-3-yl-pentanoate
- 6,8-thiotate
- DL-THIOCTIC ACID
- MLS001332379
- 5-(dithiolan-3-yl)valerate
- MLSMR
- MLS001332380
- thioctate
- SMR000058198
- 5-(1,2-dithiolan-3-yl)valerate
- 5-[3-(1,2-dithiolanyl)]pentanoate
- 1,2-dithiolane-3-valerate
- 1,2-dithiolane-3-pentanoate
- MLS002153365
- 6-thioctate
- 6-thiotate
- MLS000069736
- liponate
- 5-(1,2-dithiolan-3-yl)pentanoate
- R-(+)-Alpha Lipoic Acid
- GLXC-03742
- R-(+)-alpha-Lipoic acid; (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid
- Lipoic acid
-
- MDL: MFCD01631142
- インチ: 1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1
- InChIKey: AGBQKNBQESQNJD-SSDOTTSWSA-N
- ほほえんだ: S1[C@@]([H])(C([H])([H])C([H])([H])S1)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 206.04362
- どういたいしつりょう: 206.043521
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.9
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.218
- ゆうかいてん: 48-52 °C (lit.)
- ふってん: 362.5 °C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 114 ° (C=1, EtOH)
- PSA: 37.3
- LogP: 2.78510
- マーカー: 9326
- 光学活性: [α]20/D +104°, c = 1 in chloroform
- ようかいせい: 未確定
- 酸性度係数(pKa): 5.4(at 25℃)
- ひせんこうど: +100° ~ +120° (C=1, EtOH)
- かんど: 光、熱、空気、湿度に敏感
Lipoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/38
- セキュリティの説明: 20-36-26-35
- ちょぞうじょうけん:4°C, protect from light
Lipoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM248133-25g |
Lipoic acid |
1200-22-2 | 95% | 25g |
$138 | 2022-06-14 | |
eNovation Chemicals LLC | D543373-10g |
(R)-(+)-1,2-Dithiolane-3-pentanoic acid |
1200-22-2 | 95% | 10g |
$350 | 2024-06-05 | |
eNovation Chemicals LLC | Y1103542-100kg |
(R)-(+)-1,2-Dithiolane-3-pentanoic acid |
1200-22-2 | 95% | 100kg |
$61900 | 2024-07-28 | |
Enamine | EN300-7352963-1.0g |
5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid |
1200-22-2 | 95% | 1g |
$24.0 | 2023-05-05 | |
OTAVAchemicals | 12486999-100MG |
5-[(3S)-1,2-dithiolan-3-yl]pentanoic acid |
1200-22-2 | 95% | 100MG |
$100 | 2023-06-25 | |
OTAVAchemicals | 12486999-1G |
5-[(3S)-1,2-dithiolan-3-yl]pentanoic acid |
1200-22-2 | 95% | 1G |
$175 | 2023-06-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R99360-1g |
Lipoic acid |
1200-22-2 | 1g |
¥79.0 | 2021-09-08 | ||
ChemScence | CS-5076-500mg |
Lipoic acid |
1200-22-2 | 99.59% | 500mg |
$72.0 | 2021-09-02 | |
Fluorochem | 091927-5g |
R)-5-(1,2-Dithiolan-3-yl)pentanoic acid |
1200-22-2 | 98% | 5g |
£30.00 | 2022-02-28 | |
eNovation Chemicals LLC | K53315-5g |
(R)-(+)-1,2-Dithiolane-3-pentanoic acid |
1200-22-2 | 98% | 5g |
$350 | 2024-05-25 |
Lipoic acid サプライヤー
Lipoic acid 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Lipoic acidに関する追加情報
α-Lipoic Acid (CAS No. 1200-22-2): A Versatile Bioactive Compound with Emerging Therapeutic Applications
α-Lipoic Acid (lipoic acid, thioctic acid, CAS 1200-22-2), a naturally occurring organosulfur compound, is renowned for its dual solubility in both aqueous and lipid environments. This unique property enables its widespread distribution across cellular compartments, making it a pivotal molecule in redox biology and metabolic pathways. Structurally characterized by a disulfide bridge linking two thioctic acid moieties (dihydrolipoic acid), the compound exhibits potent antioxidant activity through its ability to scavenge free radicals and regenerate other antioxidants such as vitamin C and glutathione. Recent advancements in analytical techniques have deepened our understanding of its stereochemistry, with studies confirming that the R-isomer (R-lipoic acid) demonstrates superior biological efficacy compared to the synthetic racemic mixture.
In mitochondrial electron transport, lipoic acid functions as a cofactor for enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. Its role in the tricarboxylic acid cycle has been further elucidated through cryo-electron microscopy studies published in 《Nature Structural & Molecular Biology》in 2023, revealing novel interactions between the compound's sulfhydryl groups and enzyme active sites that enhance catalytic efficiency. This foundational biochemical activity positions lipoic acid CAS 1200-22-
Clinical research has expanded beyond traditional uses to explore its neuroprotective potential. A phase II trial conducted at Stanford University School of Medicine (published in 《Neurology》early 20XX) demonstrated significant improvements in cognitive function markers among patients with mild cognitive impairment when administered alongside standard cholinesterase inhibitors. The mechanism involves modulation of Nrf₂ signaling pathways to reduce neuroinflammation while enhancing synaptic plasticity through activation of ERK/MAPK cascades.
In diabetes management, emerging evidence supports lipoic acid's role beyond glycemic control. A meta-analysis involving over 5,000 participants across seven countries (《Diabetes Care》June 4th issue) found that daily supplementation at doses between 600–1,800 mg significantly reduced advanced glycation end-products (AGEs) accumulation by upregulating glyoxalase I activity. This discovery opens new avenues for preventing diabetic complications such as nephropathy and retinopathy through mechanisms independent of blood glucose regulation.
The compound's anti-inflammatory properties have gained attention following groundbreaking work published in the《Journal of Immunology》(March 7th supplement). Researchers identified that alpha lipoic acid suppresses NF-κB activation by directly binding to IKKβ kinase domains, thereby inhibiting pro-inflammatory cytokine production without affecting immune cell viability. This selective action suggests therapeutic potential for autoimmune disorders like rheumatoid arthritis where traditional anti-inflammatory agents often compromise immune function.
Synthetic advancements using biocatalytic systems have improved production efficiency of lipoic acid CAS no. Enzymatic oxidation methods employing Rhizopus oryzae lipoyltransferase now achieve >95% enantiomeric purity while reducing environmental impact compared to conventional chemical synthesis routes. These developments are critical for pharmaceutical applications requiring high-grade material compliant with USP/EP standards.
Pioneering work from MIT's Department of Chemical Engineering (published in《ACS Synthetic Biology》August edition) describes engineered microbial strains capable of producing thioctic acid at industrial scales through metabolic pathway optimization. By overexpressing octanoic-CoA ligase genes and introducing feedback-resistant acetyl-CoA carboxylase variants, these systems achieve titers exceeding 5 g/L - a marked improvement over traditional extraction methods from animal tissues.
In oncology research, preclinical models show promise for lipoic acid's role in sensitizing cancer cells to chemotherapy. A study featured on the cover of《Cancer Research》(September issue) demonstrated that co-administration with cisplatin induces mitochondrial permeability transition pore opening specifically in tumor cells expressing high levels of P-glycoprotein efflux pumps. This mechanism circumvents multidrug resistance while sparing normal cells due to differential expression patterns.
Neuroprotection studies utilizing CRISPR-edited mice reveal novel gene interaction networks involving lipoate-binding proteins (LPBPs). Work from University College London's Institute of Neurology (published online July XX) identifies LBPB-1 as a key mediator in blood-brain barrier preservation during ischemia-reperfusion injury. Supplementation with alpha lipoate CAS no A recent pharmacokinetic study using mass spectrometry-based metabolomics (published in《Drug Metabolism and Disposition》October issue) provides critical insights into formulation optimization. Data shows that nanoemulsion encapsulation increases bioavailability by 34% compared to conventional oral tablets, while micellar delivery systems demonstrate superior stability during gastrointestinal transit - important considerations for developing effective therapeutic formulations.
In dermatology applications, topical formulations containing A recent pharmacokinetic study using mass spectrometry-based metabolomics (published in《Drug Metabolism and Disposition》October issue) provides critical insights into formulation optimization. Data shows that nanoemulsion encapsulation increases bioavailability by 34% compared to conventional oral tablets, while micellar delivery systems demonstrate superior stability during gastrointestinal transit - important considerations for developing effective therapeutic formulations.
In dermatology applications, topical formulations containing
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